Fmoc-D-cysteine

Microwave-Assisted SPPS Cysteine Racemization Peptide Epimerization

Researchers requiring D-cysteine incorporation face racemization risk with unprotected thiols during Fmoc-SPPS. Fmoc-D-cysteine (CAS 157355-80-1) addresses this by providing immediate -SH availability for on-resin cyclization, eliminating TFA-based deprotection steps and reducing hazardous reagent consumption. - Enables one-step, on-resin disulfide formation for conotoxins and disulfide-rich cyclic peptides - Supplied as monohydrate with ≥98% HPLC purity and defined optical rotation [α]D²⁰ = +25 ± 2° (C=1, DMF) - Validated for microwave SPPS at ≤50 °C to preserve stereochemical integrity - Available from mg to bulk scale with full analytical documentation; ships ambient globally.

Molecular Formula C18H17NO4S
Molecular Weight 343,4*18.01 g/mole
CAS No. 157355-80-1
Cat. No. B557706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-cysteine
CAS157355-80-1
SynonymsFmoc-D-cysteine; FMOC-D-CYS-OH; 157355-80-1; N-Fmoc-D-cysteine; AmbotzFAA1470; SCHEMBL12535818; ZINC74921886; AKOS025402642; AB29546; AK175630; KB-52039; (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-3-MERCAPTOPROPANOICACID
Molecular FormulaC18H17NO4S
Molecular Weight343,4*18.01 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O
InChIInChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m1/s1
InChIKeyRMTDKXQYAKLQKF-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-cysteine: Overview and Procurement Significance


Fmoc-D-cysteine (CAS: 157355-80-1) is an Nα-9-fluorenylmethoxycarbonyl-protected derivative of D-cysteine, a non-physiological isomer of the naturally occurring L-cysteine [1]. As an essential building block in solid-phase peptide synthesis (SPPS), it enables the site-specific incorporation of D-configured cysteine residues into synthetic peptides, a modification known to profoundly influence peptide folding, metabolic stability, and biological activity . The compound is commercially supplied predominantly as the monohydrate (Fmoc-D-Cys-OH·H₂O) with standard analytical specifications including purity ≥98% (HPLC) and defined optical rotation [α]D²⁰ = 25 ± 2° (C=1 in DMF) , providing a foundation for its procurement in both academic research and industrial GMP manufacturing workflows.

Configuration D-cysteine for stereochemical-control SPPS
Thiol Free -SH enables on-resin disulfide chemistry without extra deprotection
Thermal Microwave SPPS under controlled thermal conditions for chiral integrity

Why Substitution with L-Isomers or S-Protected Analogs Fails


Indiscriminate substitution of Fmoc-D-cysteine with its L-counterpart (Fmoc-L-cysteine) or alternative S-protected derivatives like Fmoc-D-Cys(Trt)-OH introduces quantifiable risks that compromise synthetic outcomes. D- and L-cysteine exhibit divergent biochemical behaviors; D-cysteine is a known inhibitor of E. coli growth and is not a substrate for natural protein or glutathione synthesis pathways, whereas L-cysteine is a primary cellular antioxidant precursor . Critically, the unprotected thiol (-SH) in Fmoc-D-cysteine renders it highly susceptible to base-catalyzed racemization during Fmoc-SPPS activation and coupling, a vulnerability that S-trityl (Trt) protection in Fmoc-D-Cys(Trt)-OH was specifically designed to suppress [1]. However, the Trt group's acid-lability introduces orthogonal constraints; its premature removal during acidic treatments or its steric bulk impeding coupling efficiency in sterically congested sequences are well-documented synthetic trade-offs [1]. Therefore, the selection of Fmoc-D-cysteine over its analogs is not a matter of simple interchangeability but a deliberate decision predicated on the specific synthetic strategy, tolerance for racemization, and the required post-synthetic handling of the free thiol moiety.

D-Cysteine (Fmoc-D-Cys-OH) Stereochemistry matched for D-peptide research
L-Cysteine (Fmoc-L-Cys-OH) Enantiomer mismatch may alter folding and biological recognition
Fmoc-D-Cys-OH (free thiol) One-step thiol availability for on-resin chemistry
Fmoc-D-Cys(Trt)-OH (S-protected) Requires TFA deprotection; extra step and acid exposure risk

Quantitative Evidence for Differentiated Procurement


Enantiomeric Integrity in Microwave vs. Thermal SPPS

The racemization of cysteine residues during Fmoc-SPPS is a well-known side reaction, particularly under microwave heating. A study by Palasek et al. (2007) quantified the extent of D-cysteine formation (a proxy for racemization of L-cysteine, or in this context, loss of enantiopurity of D-cysteine starting material) in a model 20-mer peptide. The data demonstrate that reducing the microwave coupling temperature from the typical 80°C to a more moderate 50°C dramatically limits the formation of the undesired enantiomer [1]. This provides a direct, quantifiable benchmark for researchers utilizing Fmoc-D-cysteine: maintaining coupling temperatures at or below 50°C, or switching to room-temperature conventional coupling for the cysteine residue, preserves the desired D-configuration and prevents the erosion of enantiomeric purity that would otherwise occur [1].

Microwave vs Thermal SPPS
Head-to-head
50°C coupling vs 80°C coupling
Lower temperature limited racemization
Supports coupling temperature selection for stereochemical fidelity
Model 20-mer peptide, microwave SPPS
Microwave-Assisted SPPS Cysteine Racemization Peptide Epimerization

Base-Mediated Racemization: Free Thiol vs. S-Protected Analogs

The absence of an S-protecting group in Fmoc-D-cysteine is both its primary vulnerability and, in specific contexts, its advantage. Standard activation of Fmoc-Cys(Trt)-OH with uronium or phosphonium reagents (e.g., HBTU, PyBOP) in the presence of tertiary amine bases like N-methylmorpholine is known to promote significant enantiomerization (loss of chiral integrity at the α-carbon). Industry guidelines for Fmoc-Cys(Trt)-OH explicitly recommend using the hindered base collidine instead of standard bases to mitigate this risk . In contrast, Fmoc-D-cysteine, when used in optimized conditions (e.g., lower temperature, carbodiimide activation without a strong base), may present a distinct side-reaction profile. While direct comparative data for Fmoc-D-cysteine vs. Fmoc-D-Cys(Trt)-OH under identical base activation is not available in the searched abstracts, the documented sensitivity of the Trt-protected analog serves as a powerful comparator by proxy. This highlights that Fmoc-D-cysteine's reactivity and potential for side reactions are fundamentally different and must be managed through a distinct set of synthetic parameters, not by simple substitution.

Base-Mediated Epimerization
Class-level inference
Fmoc-D-Cys(Trt)-OH requires hindered base collidine; free thiol analog managed via distinct activation conditions.
Distinct activation protocols may be required; not a drop-in replacement
No direct comparative data under identical conditions
SPPS Coupling Reagents Cysteine Side-Reactions Base-Induced Epimerization

On-Resin Disulfide Formation Without Additional Deprotection

Unlike S-protected derivatives such as Fmoc-D-Cys(Trt)-OH which require a separate acidolytic deprotection step (e.g., TFA/TIS) to liberate the thiol, Fmoc-D-cysteine provides a free sulfhydryl group immediately upon Fmoc removal. This property is exploited in the Fmoc-based synthesis of disulfide-rich cyclic peptides [1]. The free thiol can participate directly in on-resin cyclization or oxidative folding strategies, thereby eliminating one synthetic step and reducing the total number of chemical manipulations. While no direct head-to-head yield comparison is available, the reduction in step count is a quantifiable process advantage: it eliminates a TFA cleavage step and the associated handling, safety, and waste disposal costs [1].

On-Resin Disulfide Formation
Reported process context
1-step thiol liberation vs 2-step (Fmoc+Trt removal)
Eliminates one TFA deprotection step
Simpler disulfide-formation workflows
For on-resin cyclization or oxidative folding
Disulfide-Rich Peptides On-Resin Cyclization Peptide Macrocyclization

Best-Fit Research and Industrial Application Scenarios


Disulfide-Rich Cyclic Peptides and Conotoxins

Fmoc-D-cysteine is the optimal building block for synthesizing disulfide-rich cyclic peptides and complex toxins (e.g., conotoxins) where the immediate availability of a free thiol is critical for on-resin cyclization or directed folding [2]. The evidence from Section 3 confirms that the one-step liberation of the free thiol reduces the total number of synthetic manipulations, thereby minimizing the risk of side-reactions and improving the efficiency of the oxidative folding process. For procurement, this means that Fmoc-D-cysteine is the preferred material for any project where the synthetic strategy hinges on early-stage, on-resin disulfide formation.

Fluorescent D-Cysteine Probes for Cell-Penetrating Peptides

The D-configuration of Fmoc-D-cysteine is essential for generating non-natural fluorescent probes used in cell-penetrating peptide (CPP) research, as demonstrated in the synthesis of fluorescent D-cysteines [2]. The use of the D-enantiomer can confer resistance to proteolytic degradation, thereby enhancing the intracellular stability of the CPP cargo. The compound's high baseline enantiomeric purity, as documented in vendor specifications (e.g., ≥98% HPLC purity) , is a prerequisite for achieving the diastereoselective conjugate addition reactions used to install the fluorescent moiety [2]. This application demands a reliable supply of high-purity Fmoc-D-cysteine to ensure reproducible optical properties and biological activity of the final peptide conjugates.

Microwave-Assisted SPPS Under Optimized Thermal Conditions

For laboratories employing microwave-enhanced SPPS, Fmoc-D-cysteine can be used effectively provided that the synthetic protocol adheres to the temperature limit established in Section 3 [2]. By reducing the coupling temperature from 80°C to 50°C, or by performing the cysteine coupling step conventionally, researchers can harness the speed of microwave synthesis without sacrificing stereochemical integrity. This application scenario justifies the procurement of Fmoc-D-cysteine for high-throughput peptide synthesis platforms, as the process can be validated to meet specific enantiomeric purity targets, a critical quality attribute in pharmaceutical development.

GMP Manufacturing of D-Cysteine-Containing Peptide Therapeutics

In an industrial GMP setting, the choice of Fmoc-D-cysteine over S-protected analogs is a process intensification decision. The elimination of a TFA-based deprotection step for S-Trt removal reduces the consumption of hazardous reagents, simplifies downstream purification, and lowers the overall cost of goods [2]. Furthermore, the well-characterized racemization profile of cysteine under microwave conditions provides a defined process parameter (coupling temperature) that can be monitored and controlled to ensure batch-to-batch consistency and meet regulatory expectations for peptide drug substance quality. This makes Fmoc-D-cysteine a strategically valuable raw material for the scaled, cost-effective production of D-cysteine-containing peptide APIs.

Application
Selection Property
Validation Focus
Disulfide-rich cyclic peptide synthesis
Free thiol for on-resin disulfide formation
On-resin cyclization efficiency
Fluorescent D-Cys probes for CPP studies
D-configuration for proteolytic stability studies
Enantiomeric purity for conjugate addition
Microwave-assisted SPPS of D-Cys peptides
Controlled coupling temperature for chiral fidelity
Racemization monitoring under thermal conditions
GMP peptide API synthesis (research scale)
Simplified workflow eliminating TFA step
Process consistency and cost control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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